1-(3-Fluorobenzoyl)azetidin-3-amine
Overview
Description
Scientific Research Applications
Azetidine Chemistry and Reactions
The chemistry of azetidines, including derivatives similar to 1-(3-Fluorobenzoyl)azetidin-3-amine, is a well-explored area. Azetidines, like 3-amino and 3-mercapto-azetidine derivatives, can be prepared from reactions involving tosylates with ammonia, primary, and secondary amines, and mercaptans. These reactions highlight the versatility of azetidine derivatives in synthesizing amino and mercapto groups, which are crucial in medicinal chemistry and drug design (Chen, Kato, & Ohta, 1968).
Antibacterial Applications
Azetidinylquinolones, specifically 7-azetidinylquinolones, have shown significant antibacterial properties. These compounds, including derivatives with 3-amino-2-methyl-1-azetidinyl moieties, were synthesized to determine the effects of chirality on potency and in vivo efficacy. The structure-activity relationship studies indicate that the stereochemistry at the azetidine moieties is crucial for antibacterial activity, demonstrating the potential of azetidine derivatives in developing new antibacterial agents (Frigola et al., 1995).
Synthetic Applications
Azetidine derivatives are powerful reactants for synthesizing amino acid derivatives, showcasing their importance in peptide and natural product synthesis. The study demonstrates the high enantioselectivity and general applicability of chiral donor–acceptor azetines in forming bonds with nitrogen and oxygen nucleophiles to create amino acid derivatives. This highlights the potential of azetidine derivatives in synthesizing complex organic molecules and their application in chemistry and biology (Marichev et al., 2019).
Fluorophore Stability Enhancement
Azetidinyl substitution on nonconventional coumarin-based dyes has been explored to improve photostability and fluorescent properties. This research provides insights into the design of novel fluorophores operating in the far-red/NIR region, demonstrating the role of azetidine derivatives in enhancing photostability without significantly altering fluorescent quantum yields in aqueous media. It underscores the potential of azetidine derivatives in the development of advanced imaging and diagnostic tools (Gandioso et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(3-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-2-7(4-8)10(14)13-5-9(12)6-13/h1-4,9H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIFSIPWSUZTBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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